9-(3-chlorophenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
9-(3-CHLOROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-CHLOROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde and 3,4-dimethylbenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing the reaction time and cost .
Chemical Reactions Analysis
Types of Reactions
9-(3-CHLOROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include various substituted acridines, quinones, and dihydroacridines .
Scientific Research Applications
9-(3-CHLOROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-(3-CHLOROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with various molecular targets and pathways. It can bind to DNA and proteins, interfering with their normal functions. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it can disrupt bacterial cell walls, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Acridine: A parent compound with similar structural features but lacks the specific substitutions present in 9-(3-CHLOROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE.
Quinacrine: A derivative of acridine used as an antimalarial drug.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
The uniqueness of 9-(3-CHLOROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE lies in its specific substitutions, which confer unique chemical and biological properties. These substitutions enhance its stability, reactivity, and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C31H34ClNO2 |
---|---|
Molecular Weight |
488.1 g/mol |
IUPAC Name |
9-(3-chlorophenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C31H34ClNO2/c1-18-10-11-22(12-19(18)2)33-23-14-30(3,4)16-25(34)28(23)27(20-8-7-9-21(32)13-20)29-24(33)15-31(5,6)17-26(29)35/h7-13,27H,14-17H2,1-6H3 |
InChI Key |
ABFMTGFWDNWHMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CC(=CC=C5)Cl)C(=O)CC(C3)(C)C)C |
Origin of Product |
United States |
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